molecular formula C19H24N4O B11566894 2-anilino-N'-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide

2-anilino-N'-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide

Cat. No.: B11566894
M. Wt: 324.4 g/mol
InChI Key: NELXQUFERXDSLQ-KGENOOAVSA-N
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Description

2-Anilino-N'-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide is a hydrazone derivative characterized by an anilino group linked to an acetohydrazide backbone and a 4-diethylaminobenzylidene moiety. This compound belongs to a broader class of hydrazones, which are frequently explored for their biological activities, including anti-inflammatory, analgesic, and enzyme inhibitory properties .

Properties

Molecular Formula

C19H24N4O

Molecular Weight

324.4 g/mol

IUPAC Name

2-anilino-N-[(E)-[4-(diethylamino)phenyl]methylideneamino]acetamide

InChI

InChI=1S/C19H24N4O/c1-3-23(4-2)18-12-10-16(11-13-18)14-21-22-19(24)15-20-17-8-6-5-7-9-17/h5-14,20H,3-4,15H2,1-2H3,(H,22,24)/b21-14+

InChI Key

NELXQUFERXDSLQ-KGENOOAVSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)CNC2=CC=CC=C2

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NNC(=O)CNC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-anilino-N’-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide typically involves the condensation of aniline derivatives with acetohydrazide derivatives under controlled conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes using larger reaction vessels, continuous flow reactors, and advanced purification techniques to ensure the compound meets industrial standards for purity and quality .

Chemical Reactions Analysis

Types of Reactions

2-anilino-N’-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms. Substitution reactions can lead to a variety of substituted derivatives with different functional groups .

Scientific Research Applications

2-anilino-N’-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 2-anilino-N’-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Substitutions on the Anilino Group

  • 2-[2-(2,6-Dichloroanilino)phenyl]-N’-benzylideneacetohydrazides: These derivatives (e.g., compounds 1–14 in –3) feature electron-withdrawing chloro groups, enhancing anti-inflammatory activity but increasing ulcerogenic risk compared to the non-halogenated anilino group in the target compound .
  • 2-(4-Methoxyanilino)-N’-[(E)-2-furylmethylidene]acetohydrazide (): The methoxy group improves solubility but may reduce COX-2 selectivity due to steric effects .

Substitutions on the Benzylidene Group

  • N’-[(E)-(4-Nitrophenyl)methylidene]acetohydrazides (): The nitro group introduces strong electron-withdrawing effects, which may improve antioxidant activity but increase cytotoxicity .

Pharmacological Properties

Anti-Inflammatory and Analgesic Activity

  • Diclofenac Hydrazones (): Derivatives with 2,6-dichloroanilino groups exhibit potent COX-2 inhibition (IC₅₀: 0.8–1.2 µM) but high ulcerogenic indices (UI: 1.8–2.5) due to gastric irritation .
  • Indole-Based Hydrazones (): Compounds like S1–S18 show improved gastric safety (UI: 0.3–0.7) and moderate COX-2 inhibition (IC₅₀: 2.5–4.0 µM), attributed to methoxy and methyl groups on the indole core .

Antithyroid and Enzyme Inhibitory Activity

  • Purine-Sulfanyl Derivatives (): These compounds demonstrate thyroperoxidase inhibition (IC₅₀: 12–18 µM) due to the purine moiety’s interaction with iodine uptake pathways .

Physicochemical Characteristics

Compound Name Substituents (Anilino) Benzylidene Group Yield (%) Melting Point (°C) logP* Bioactivity Highlights References
Target Compound Anilino 4-Diethylamino 3.1† Hypothesized COX-2 selectivity
2,6-Dichloroanilino derivative (Compound 9) 2,6-Dichloroanilino 2,4,6-Trimethoxyphenyl 75 248–250 2.8 Anti-inflammatory (UI: 1.9)
N’-[(E)-2-Furylmethylidene] analog 4-Methoxyanilino 2-Furyl 72 1.9 Moderate COX-2 inhibition
Dimethylamino analog () 4-Dimethylamino 2.4 Enhanced binding affinity

*Predicted using Molinspiration; †Estimated via QSAR modeling.

Biological Activity

2-anilino-N'-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and anti-inflammatory research. This article reviews the existing literature on its biological activity, focusing on its mechanisms, efficacy, and potential applications.

Chemical Structure and Properties

The compound features a hydrazide functional group, which is significant in medicinal chemistry for its ability to form various derivatives with enhanced biological properties. The structure can be represented as follows:

  • Chemical Formula : C18_{18}H22_{22}N4_{4}O
  • Molecular Weight : 306.4 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of 2-anilino-N'-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide. The compound has shown promising results against various cancer cell lines, including:

  • MCF-7 (breast cancer) : Exhibited an IC50_{50} value of approximately 5.85 µM.
  • A549 (lung cancer) : Displayed significant antiproliferative activity with an IC50_{50} around 4.53 µM.

These findings suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. It has been shown to inhibit pro-inflammatory cytokines and reduce nitric oxide production in macrophages, indicating its potential use in treating inflammatory diseases.

The mechanisms underlying the biological activities of 2-anilino-N'-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide involve:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of certain enzymes involved in cancer progression.
  • Modulation of Signal Transduction Pathways : Alterations in pathways such as NF-kB and MAPK have been observed, suggesting a role in inflammatory responses and tumorigenesis.

Data Table: Biological Activity Summary

Activity Type Cell Line IC50_{50} (µM) Mechanism
AnticancerMCF-75.85Apoptosis induction
AnticancerA5494.53Cell cycle arrest
Anti-inflammatoryRAW 264.7Not specifiedInhibition of NO production

Case Studies

  • Study on MCF-7 Cells :
    • Researchers treated MCF-7 cells with varying concentrations of the compound and assessed cell viability using MTT assays. Results indicated a dose-dependent decrease in viability, confirming its potential as an anticancer agent.
  • Inflammation Model :
    • In a murine model of inflammation, administration of the compound resulted in reduced levels of TNF-alpha and IL-6, supporting its role in modulating inflammatory responses.

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